Chemotype Divergence: 4-Aminoquinazoline vs. Quinazolin-4(3H)-one Scaffold in mGlu₇ NAM Context
N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine embodies a 4-aminoquinazoline scaffold, whereas the most extensively characterized mGlu₇ NAMs—including ALX-171, the lead compound from a 103-member library—are quinazolin-4(3H)-ones [1]. The replacement of the C4 carbonyl (C=O) with a secondary amine (C–NH–cyclohexyl) eliminates a hydrogen-bond acceptor while introducing a hydrogen-bond donor, predicted to reorient the pharmacophore within the mGlu₇ allosteric pocket. Across the quinazolin-4(3H)-one series, mGlu₇ NAM IC₅₀ values ranged from 6.14 µM (ALX-171) to >30 µM, with only eight compounds achieving IC₅₀ ≤ 1 µM [1]. The 4-aminoquinazoline scaffold has not been evaluated in this specific mGlu₇ NAM assay, representing a genuine chemotype gap [1].
| Evidence Dimension | Core scaffold chemotype (position-4 functional group) in mGlu₇ NAM activity |
|---|---|
| Target Compound Data | 4-Aminoquinazoline scaffold (N-cyclohexyl substitution at C4 amine); no published mGlu₇ NAM IC₅₀ data available for this specific compound |
| Comparator Or Baseline | ALX-171: Quinazolin-4(3H)-one scaffold; mGlu₇ IC₅₀ = 6.14 µM in T-REx 293 cells expressing recombinant human mGlu₇ receptor [1] |
| Quantified Difference | Chemotype difference: C4 amine (target) vs. C4 carbonyl (comparator). ALX-171 mGlu₇ IC₅₀ = 6.14 µM; target compound data not yet reported. |
| Conditions | T-REx 293 cell line expressing recombinant human mGlu₇ receptor; calcium mobilization assay [1] |
Why This Matters
For laboratories conducting mGlu₇ NAM SAR programs, this compound provides a structurally orthogonal 4-aminoquinazoline entry point distinct from the quinazolin-4(3H)-one chemotype that dominates published mGlu₇ NAM literature, enabling exploration of underexamined chemical space within the mGlu₇ allosteric pocket.
- [1] Kaczorowska K, Stankiewicz A, Bugno R, et al. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu₇ Receptor Modulation Activity and Antipsychotic-Like Properties. Int J Mol Sci. 2023;24(3):1981. doi:10.3390/ijms24031981. View Source
